molecular formula C8H9ClF3N B13519421 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride

Katalognummer: B13519421
Molekulargewicht: 211.61 g/mol
InChI-Schlüssel: CWAFGAUTOHCAHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H9ClF3N It is known for its unique structural properties, which include the presence of both fluorine and amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride typically involves the reaction of 2-fluorobenzaldehyde with difluoromethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) and acetyl chloride (CH3COCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-aminehydrochloride
  • 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-aminehydrochloride

Uniqueness

2,2-Difluoro-2-(2-fluorophenyl)ethan-1-aminehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H9ClF3N

Molekulargewicht

211.61 g/mol

IUPAC-Name

2,2-difluoro-2-(2-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c9-7-4-2-1-3-6(7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI-Schlüssel

CWAFGAUTOHCAHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)(F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.